2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a nitrogen-containing heterocycle widely studied for its versatility in medicinal and agricultural chemistry . The target compound, 2-(4-methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, features two methoxyphenyl substituents: a 4-methoxyphenethyl group at position 2 and a 4-methoxyphenyl group at position 6. This substitution pattern is critical for modulating biological activity, particularly in targeting enzymes like glucokinase and dipeptidyl peptidase-4 (DPP-4) . The methoxy groups enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability and metabolic stability .
Structurally analogous compounds have demonstrated diverse applications, including anticancer, antidiabetic, and antimicrobial activities . For instance, diaryltriazolopyrimidines with methoxy substituents exhibit antimitotic effects by destabilizing microtubules, highlighting the pharmacophoric importance of aryl ring substitutions .
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H20N4O2/c1-26-17-8-3-15(4-9-17)5-12-20-23-21-22-14-13-19(25(21)24-20)16-6-10-18(27-2)11-7-16/h3-4,6-11,13-14H,5,12H2,1-2H3 |
InChI Key |
RDRMXTNRCWEVNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
4-Methoxyphenethylamine Derivatives
The 4-methoxyphenethyl moiety is typically introduced via alkylation or amidation reactions. For example, 4-methoxyphenethylamine serves as a primary precursor, which can be functionalized through sulfonylation or acylation to generate intermediates compatible with triazolopyrimidine cyclization.
4-Methoxybenzoyl Chloride
The 4-methoxyphenyl group at the 7-position is often incorporated via Friedel-Crafts acylation or nucleophilic aromatic substitution. 4-Methoxybenzoyl chloride is a common electrophilic agent for introducing this substituent.
Stepwise Synthesis of the Target Compound
Formation of the Triazole Core
The triazole ring is constructed via cyclocondensation of 4-methoxyphenethyl thiosemicarbazide with α,β-diketones. For instance, reacting 4-methoxyphenethyl thiosemicarbazide with acetylacetone in ethanol under reflux yields the 4,5-dihydrotriazole intermediate.
Reaction Conditions
Pyrimidine Ring Annulation
The dihydrotriazole intermediate undergoes oxidative annulation with 4-methoxybenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the pyrimidine ring. This step requires strict anhydrous conditions to prevent hydrolysis.
Optimized Parameters
Final Functionalization
The 7-position methoxyphenyl group is introduced via Suzuki-Miyaura coupling using a palladium catalyst. A representative protocol employs:
-
Substrate : 7-Bromo-triazolopyrimidine
-
Reagent : 4-Methoxyphenylboronic acid
-
Catalyst : Pd(PPh₃)₄
-
Base : K₂CO₃
-
Solvent : Dioxane/H₂O (4:1)
Critical Analysis of Reaction Conditions
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in cyclization steps but may lead to side reactions with electrophilic intermediates. Dichloroethane, while less polar, minimizes decomposition during high-temperature steps.
Temperature Optimization
Cyclocondensation proceeds efficiently at reflux (78°C), whereas pyrimidine annulation requires elevated temperatures (110°C) to overcome activation energy barriers.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
-
δ 8.21 (s, 1H, triazole-H)
-
δ 7.89–7.86 (m, 2H, aromatic)
-
δ 6.92–6.89 (m, 2H, aromatic)
-
δ 3.84 (s, 3H, OCH₃)
-
δ 3.12 (t, 2H, CH₂)
High-Resolution Mass Spectrometry (HRMS)
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 min.
Comparative Evaluation of Synthetic Routes
| Method | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation + Annulation | 3 | 28% | High regioselectivity | Multi-step purification |
| One-Pot Tandem Reaction | 2 | 19% | Reduced handling | Lower yield |
| Metal-Catalyzed Coupling | 4 | 34% | Late-stage functionalization | Pd contamination risk |
Chemical Reactions Analysis
2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential biological activities, making it a candidate for further biological studies.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of the target compound, emphasizing substituent variations and associated biological activities:
Key Findings and Trends
Substituent Position and Bioactivity: Position 2: The target compound’s 4-methoxyphenethyl group enhances steric bulk compared to simpler 4-methoxyphenyl (S1-TP) or sulfonamide (8a–8f) substituents. Bulkier groups at position 2 correlate with improved target engagement, as seen in microtubule destabilization . Position 7: Methoxy or polymethoxy groups at position 7 improve interactions with hydrophobic enzyme pockets. For example, 3,4,5-trimethoxy substitution enhances antimitotic potency by 10-fold compared to mono-methoxy analogues .
Electrochemical Properties: S1-TP and related triazolopyrimidinones exhibit distinct redox potentials due to electron-withdrawing groups (e.g., chloromethyl), which influence their metabolic stability and drug-likeness .
Therapeutic vs. Agricultural Applications :
- Sulfonamide derivatives (8a–8f) prioritize herbicidal activity, leveraging sulfonamide’s electrophilic properties for plant enzyme inhibition . In contrast, the target compound and its dihydro analogue (7-(4-methoxyphenyl)-5-phenyl-4,5-dihydro...) focus on antidiabetic targets .
Dihydro vs. Aromatic Backbones: The 4,5-dihydro modification in 7-(4-methoxyphenyl)-5-phenyl-4,5-dihydro...
Biological Activity
The compound 2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine class, known for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Antimicrobial Activity
Research indicates that triazolopyrimidines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
- Mechanism of Action : The compound likely inhibits bacterial cell wall synthesis and interferes with nucleic acid synthesis.
- Case Study : In vitro studies demonstrated that the compound exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like vancomycin and ciprofloxacin against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Emerging data suggest that this compound may possess anticancer activity:
- Mechanism : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation.
- Research Findings : A study reported that derivatives of triazolopyrimidine displayed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
- Case Study : In animal models, administration of the compound resulted in decreased levels of inflammatory markers compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidines is influenced by their structural features. Key points include:
- Substituents : The presence of methoxy groups enhances lipophilicity and bioavailability.
- Positioning : Variations in the positioning of substituents on the triazole ring significantly affect potency against different biological targets .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic protocols for 2-(4-Methoxyphenethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions starting from substituted triazole and pyrimidine precursors. Key steps include cyclocondensation under reflux conditions in solvents like ethanol or dichloromethane. Critical parameters include:
- Catalyst selection : TMDP (tetramethylenediamine pentamine) in ethanol/water (1:1 v/v) improves regioselectivity and reduces side reactions .
- Temperature control : Reactions often require precise heating (70–90°C) to avoid decomposition of intermediates .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | TMDP, EtOH/H₂O, 80°C | 72–85 | |
| Substitution | Grignard reagent, THF, 0°C | 63 |
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves bond lengths and angles, particularly for fused triazole-pyrimidine cores .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) are diagnostic .
- IR : Stretching vibrations for C=N (1650 cm⁻¹) and C-O (1250 cm⁻¹) confirm heterocyclic and methoxy groups .
Q. What preliminary biological screening methods are used to assess its bioactivity?
Initial screens focus on:
- In vitro assays : Antiviral activity (e.g., influenza A) via plaque reduction assays (IC₅₀ values) .
- Enzyme inhibition : Kinase or protease inhibition measured via fluorescence polarization .
- Molecular docking : AutoDock Vina predicts binding affinity to targets like viral neuraminidase .
Advanced Research Questions
Q. How can synthetic challenges like regioselectivity in triazole-pyrimidine fusion be addressed?
Regioselectivity issues arise due to competing ring-closing pathways. Strategies include:
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies (e.g., IC₅₀ variability) may stem from:
- Structural analogs : Minor substituent changes (e.g., methoxy vs. fluoro) alter target binding .
- Assay conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or serum concentrations affect results .
Methodological solution : - Perform side-by-side assays with standardized protocols.
- Use SAR (Structure-Activity Relationship) models to quantify substituent effects .
Q. What advanced techniques characterize degradation pathways under physiological conditions?
Degradation studies employ:
- HPLC-MS : Identifies hydrolytic byproducts (e.g., cleavage of methoxy groups at pH < 3) .
- Accelerated stability testing : 40°C/75% RH for 4 weeks simulates long-term storage .
- Radiolabeling : ¹⁴C-tracing tracks metabolic breakdown in hepatocyte models .
Table 2 : Degradation Products Under Acidic Conditions
| Condition | Major Byproduct | Mechanism |
|---|---|---|
| pH 2.0 | 7-(4-Hydroxyphenyl) derivative | Demethylation |
| pH 1.5 | Triazole ring-opened amide | Hydrolysis |
Q. How can computational methods optimize its pharmacokinetic profile?
- ADMET prediction : SwissADME estimates logP (2.8–3.2) and BBB permeability .
- Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) model electron distribution for solubility enhancement .
- Co-crystallization : Molecular dynamics (GROMACS) identifies co-solvents (e.g., PEG 400) to improve bioavailability .
Q. What strategies validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
